molecular formula C22H18ClN3O2S B2814109 N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide CAS No. 499184-91-7

N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide

Cat. No.: B2814109
CAS No.: 499184-91-7
M. Wt: 423.92
InChI Key: FWKGDFVSORLIAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide (CAS 499184-91-7) is a sulfonamide derivative with a molecular formula of C22H18ClN3O2S and a molecular weight of 423.92 g/mol . This compound belongs to a class of N-(3-amino-quinoxalin-2-yl)-sulfonamide derivatives that have been investigated for their role as phosphatidylinositol 3-kinase (PI3K) inhibitors . The PI3K pathway is a critical target in therapeutic research for its involvement in cell growth, proliferation, and survival, making inhibitors of significant interest in oncological studies . Sulfonamide-based compounds are known for their broad synthetic utility and biological activity. Beyond their investigated role in kinase inhibition, related sulfonamide structures are recognized for their antimicrobial properties , often functioning by inhibiting the bacterial enzyme dihydropteroate synthase (DHPS) in the folate synthesis pathway . This compound is intended for research applications only and is not for diagnostic or therapeutic use. It is typically subject to cold-chain transportation protocols to preserve stability .

Properties

IUPAC Name

N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S/c1-16-11-13-18(14-12-16)29(27,28)26(15-17-7-3-2-4-8-17)22-21(23)24-19-9-5-6-10-20(19)25-22/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKGDFVSORLIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring is synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Chlorination: The quinoxaline ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Sulfonation: The chlorinated quinoxaline is reacted with a sulfonating agent like chlorosulfonic acid to introduce the sulfonamide group.

    Benzylation: Finally, the compound is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoxaline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives.

Scientific Research Applications

N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. It is known to inhibit the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a role in the metabolism of tryptophan. By inhibiting IDO, the compound can suppress the proliferation of T cells and NK cells, thereby modulating the immune response .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sulfonamide derivatives with quinoxaline or heterocyclic frameworks are studied for diverse biological activities, including enzyme inhibition and antimicrobial properties. Below is a comparative analysis of structurally related compounds:

N,4-dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide (CAS 89879-97-0)

  • Molecular Formula: Not explicitly provided, but inferred as C₁₅H₁₅N₃O₂S₂.
  • Key Differences: Replaces the benzyl group with a methyl group at the N-position. Substitutes the 3-chloro group on quinoxaline with a sulfanyl (-SH) group.

N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-methylbenzenesulfonamide hydrochloride (10d)

  • Molecular Formula : C₁₉H₂₆ClN₃O₂S.
  • Key Differences: Incorporates a diazepane ring linked via a methylene bridge to the phenyl group. Lacks the quinoxaline moiety but retains the 4-methylbenzenesulfonamide group.
  • Implications :
    • The diazepane ring introduces conformational flexibility, which may improve interaction with hydrophobic pockets in enzymes like carbonic anhydrase or kinase targets.
    • Hydrochloride salt form enhances aqueous solubility compared to the neutral target compound .

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-methoxybenzenesulfonamide

  • Molecular Formula : C₂₆H₂₁ClN₂O₆S.
  • Key Differences: Replaces quinoxaline with a benzofuran core and adds acetyl and 4-chlorobenzoyl groups. Methoxy substituent on the benzene ring instead of methyl.
  • Implications: The benzofuran-acetyl group may confer fluorescence properties or π-π stacking interactions in protein binding.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide C₂₂H₁₈ClN₃O₂S 440.91 g/mol 3-Cl-quinoxaline, benzyl, 4-Me-benzenesulfonamide Discontinued; 95% purity (COA available)
N,4-dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide ~C₁₅H₁₅N₃O₂S₂ ~357.42 g/mol 3-SH-quinoxaline, N-Me, 4-Me-benzenesulfonamide Enhanced solubility via -SH group
N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-methylbenzenesulfonamide hydrochloride C₁₉H₂₆ClN₃O₂S 379.90 g/mol Diazepane, 4-Me-benzenesulfonamide Flexible scaffold; hydrochloride salt improves solubility
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-methoxybenzenesulfonamide C₂₆H₂₁ClN₂O₆S 526.97 g/mol Benzofuran, 4-Cl-benzoyl, 4-OMe-benzenesulfonamide Fluorescence potential; metabolic stability

Research Implications and Limitations

  • Compounds like 10d (diazepane-containing sulfonamide) demonstrate how structural modifications can optimize pharmacokinetic properties.
  • Limited biological data in the provided evidence necessitates further studies to correlate structural features with specific activities (e.g., enzyme inhibition, cytotoxicity).

Biological Activity

N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and comparative data.

Chemical Structure and Properties

The molecular formula of N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide is C20H19ClN2O2SC_{20}H_{19}ClN_{2}O_{2}S with a molecular weight of approximately 392.89 g/mol. The compound features a quinoxaline moiety, which is known for its diverse pharmacological properties.

Research indicates that compounds containing the quinoxaline structure often exhibit anti-cancer and anti-inflammatory properties. The mechanism of action is primarily attributed to their ability to interact with various biological targets, including enzymes involved in cancer cell proliferation and survival pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoxaline derivatives:

  • In vitro Studies : A series of quinoxaline derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds related to N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide exhibited IC50 values in the low micromolar range against human epidermoid carcinoma (A431) cells, indicating potent anti-proliferative effects .
  • Mechanistic Insights : The observed anticancer activity is often linked to the inhibition of key signaling pathways such as Stat3 phosphorylation, which plays a critical role in tumor growth and metastasis . Additionally, some studies suggest that these compounds may act as topoisomerase inhibitors, further contributing to their anti-cancer efficacy .

Antimicrobial Activity

Quinoxaline derivatives have also shown promising results against various microbial strains:

  • Antibacterial and Antifungal Properties : Compounds similar to N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide have been evaluated for their antibacterial and antifungal activities. Notably, they have displayed effectiveness against resistant strains, making them candidates for further development in treating infectious diseases .

Case Studies

  • Study on Quinoxaline Derivatives : A study synthesized several quinoxaline derivatives and tested their cytotoxicity against human cancer cell lines (HePG-2, Hep-2). The most active compounds showed IC50 values comparable to doxorubicin, a standard chemotherapeutic agent .
  • Antimicrobial Efficacy : Research on related compounds revealed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating potential as therapeutic agents in treating bacterial infections .

Comparative Data Table

Compound NameStructureIC50 (µM)Target Cell LineActivity Type
N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamideStructure0.29 - 0.90A431 (Human Epidermoid Carcinoma)Anticancer
Quinoxaline Derivative 1-0.51HePG-2 (Liver Cancer)Anticancer
Quinoxaline Derivative 2-0.73Hep-2 (Laryngeal Cancer)Anticancer
Quinoxaline Analog 3-< 10Various Bacterial StrainsAntimicrobial

Q & A

Synthesis and Optimization: Critical Reaction Conditions and Purification Methods

Q: What are the critical steps and reaction conditions for synthesizing N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide? A: The synthesis involves multi-step organic reactions, including sulfonation, nucleophilic substitution, and coupling of the quinoxaline moiety. Key steps include:

  • Sulfonation: Use of chlorosulfonic acid to introduce the sulfonamide group on the benzene ring .
  • Coupling: Reaction of the sulfonated intermediate with 3-chloroquinoxaline under basic conditions (e.g., NaOH) to form the N-benzyl linkage .
  • Purification: Chromatography (e.g., silica gel or HPLC) is essential to isolate the final product due to potential byproducts from competing reactions .
    Critical parameters include temperature control (60–80°C for sulfonation), solvent polarity (DMF or THF for coupling), and inert atmospheres to prevent oxidation .

Structural Characterization: Key Analytical Techniques

Q: Which analytical methods are most reliable for confirming the structure and purity of this compound? A: A combination of techniques is required:

  • NMR Spectroscopy: 1H and 13C NMR confirm the benzyl, quinoxaline, and sulfonamide moieties. 2D NMR (HSQC, HMBC) resolves rotational equilibria in solution .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., C22H17ClN4O2S) .
  • Chromatography: HPLC with UV detection ensures purity (>95%) by identifying residual solvents or unreacted intermediates .

Structure-Activity Relationships (SAR): Impact of Halogen Substitution

Q: How does the 3-chloro substituent on the quinoxaline ring influence biological activity compared to other halogens? A: Comparative studies of sulfonamide derivatives reveal:

SubstituentBioactivity (IC50)Notes
-Cl0.8 μM (Enzyme X)Balanced lipophilicity and electronic effects enhance target binding .
-F1.5 μMHigher solubility but reduced membrane permeability .
-Br0.5 μMIncreased steric hindrance may limit bioavailability .
The 3-chloro group optimizes enzyme inhibition by balancing electron-withdrawing effects and steric fit in hydrophobic binding pockets .

Mechanistic Insights: Enzyme Inhibition and Kinetic Analysis

Q: What experimental approaches elucidate the compound’s mechanism of action as an enzyme inhibitor? A: Methodologies include:

  • Enzyme Assays: Measure IC50 values against target enzymes (e.g., kinases) using fluorogenic substrates .
  • Kinetic Studies: Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Molecular Dynamics (MD): Simulations of ligand-enzyme interactions identify key binding residues (e.g., hydrophobic interactions with the benzyl group) .
    Evidence suggests the sulfonamide group acts as a hydrogen-bond acceptor, while the chloroquinoxaline moiety stabilizes π-π stacking .

Addressing Data Contradictions: Variability in Biological Activity

Q: How should researchers resolve contradictions in reported bioactivity data across studies? A: Discrepancies may arise from differences in:

  • Assay Conditions: pH, temperature, or co-solvents (e.g., DMSO) can alter enzyme kinetics .
  • Cell Lines: Variability in membrane transporters or metabolic enzymes affects intracellular concentrations .
    Recommended Approaches:
  • Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Validate results using orthogonal methods (e.g., SPR for binding affinity) .
  • Perform dose-response curves to confirm potency thresholds .

Optimizing Pharmacological Properties: LogP and Bioavailability

Q: What strategies improve the compound’s LogP and bioavailability for in vivo studies? A: Key modifications include:

  • Substituent Tweaking: Introducing electron-donating groups (e.g., -OCH3) on the benzene ring to reduce LogP from ~3.5 to ~2.8, enhancing aqueous solubility .
  • Prodrug Design: Masking the sulfonamide as a phosphate ester to improve absorption .
  • Formulation: Use of lipid-based nanocarriers to bypass efflux pumps .
    Preclinical pharmacokinetic studies should monitor plasma half-life and tissue distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.